molecular formula C20H23BN2O4S B1532197 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 866545-91-7

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1532197
M. Wt: 398.3 g/mol
InChI Key: NXAUWIGLTZPZKD-UHFFFAOYSA-N
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Description

“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C11H16BNO2 . It is also known as “2-(3-Pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and "3-Pyridylboronic Acid Pinacol Ester" . It appears as a white to almost white powder or crystal .

It is soluble in acetone and has a melting point of 102.0 to 106.0 °C .

Scientific Research Applications

  • Organic Synthesis and Drug Application Research

    • Field : Organic Chemistry
    • Application : This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology .
    • Methods : The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
    • Results : DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .
  • Hydrogen Peroxide Response AIE Fluorescence Probes

    • Field : Biochemistry
    • Application : The aggregation-induced emission fluorescence probe 2- (2- ( (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl) oxy) phenyl) imidazo [1,2-a] pyridine (B2) was designed and synthesized, which enables the long-term tracing of H2O2 in living cells .
    • Methods : The synthesis method for B2 is simple, has a high yield, and utilizes readily available materials . It exhibits advantages such as low toxicity, photostability, and good biocompatibility .
    • Results : The addition of H2O2 to probe B2 results in a dramatic fluorescence enhancement around 500 nm . Notably, B2 can visualize both exogenous and endogenous H2O2 in living cells .
  • Phosphitylation of Alcohols and Heteroatomic Nucleophiles

    • Field : Organic Chemistry
    • Application : This compound can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles . This results in the formation of useful glycosyl donors and ligands .
    • Methods : The compound is typically used in a reaction with alcohols or heteroatomic nucleophiles to form phosphite esters .
    • Results : The resulting phosphite esters can be used as glycosyl donors in subsequent reactions .
  • Preparation of Chemical Intermediates

    • Field : Chemical Engineering
    • Application : The compound is used in the preparation of various chemical intermediates . It is commonly used in the pharmaceutical and chemical industries .
    • Methods : The compound is typically used in a variety of chemical reactions to produce different intermediates .
    • Results : The resulting intermediates can be used in the synthesis of various products in the pharmaceutical and chemical industries .

Safety And Hazards

This compound may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or if skin irritation occurs .

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BN2O4S/c1-14-8-10-15(11-9-14)28(24,25)23-13-17(16-7-6-12-22-18(16)23)21-26-19(2,3)20(4,5)27-21/h6-13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAUWIGLTZPZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677989
Record name 1-(4-Methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

866545-91-7
Record name 1-(4-Methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Citations

For This Compound
6
Citations
R Wang, Y Chen, B Yang, S Yu, X Zhao, C Zhang… - Bioorganic …, 2020 - Elsevier
A class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were designed, synthesized and evaluated for their in vitro biological activities against maternal embryonic leucine zipper …
Number of citations: 26 www.sciencedirect.com
LJ Farmer, MW Ledeboer, T Hoock… - Journal of medicinal …, 2015 - ACS Publications
While several therapeutic options exist, the need for more effective, safe, and convenient treatment for a variety of autoimmune diseases persists. Targeting the Janus tyrosine kinases (…
Number of citations: 84 pubs.acs.org
H Zhang, L Zhou, S Amichai, K Zandi, B Cox… - Bioorganic & medicinal …, 2019 - Elsevier
Exploration of the chemical space of known influenza polymerase PB2 inhibitor Pimodivir, was performed by our group. We synthesized and identified compounds 16a and 16b, two …
Number of citations: 9 www.sciencedirect.com
J Xiong, J Wang, G Hu, W Zhao, J Li - European Journal of Medicinal …, 2019 - Elsevier
With the aim to identify novel influenza PB2 inhibitors with high potency and excellent pharmacokinetic parameters, we have designed and synthesized two new series of pyrimidine-…
Number of citations: 16 www.sciencedirect.com
MP Clark, MW Ledeboer, I Davies… - Journal of medicinal …, 2014 - ACS Publications
In our effort to develop agents for the treatment of influenza, a phenotypic screening approach utilizing a cell protection assay identified a series of azaindole based inhibitors of the cap-…
Number of citations: 213 pubs.acs.org
JJ Black, CL Brummel, P McCarthy, D Messersmith… - academia.edu
While several therapeutic options exist, the need for more effective, safe and convenient treatment for a variety of autoimmune diseases persists. Targeting the Janus tyrosine kinases (…
Number of citations: 0 www.academia.edu

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